![molecular formula C10H6F2N2O3 B13430278 8-(Difluoromethoxy)-5-nitroquinoline](/img/structure/B13430278.png)
8-(Difluoromethoxy)-5-nitroquinoline
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Overview
Description
8-(Difluoromethoxy)-5-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of difluoromethoxy and nitro groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 8-(Difluoromethoxy)-5-nitroquinoline typically involves the introduction of the difluoromethoxy group into a quinoline scaffold. One common method is the reaction of quinoline derivatives with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of a base . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(Difluoromethoxy)-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Difluoromethoxy)-5-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research has explored its potential as an antibacterial and anti-inflammatory agent.
Industry: It is used in the development of liquid crystal displays and other technological applications.
Mechanism of Action
The mechanism of action of 8-(Difluoromethoxy)-5-nitroquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
8-(Difluoromethoxy)-5-nitroquinoline can be compared with other difluoromethoxy-containing compounds, such as:
8-(Difluoromethoxy)quinoline: Lacks the nitro group, resulting in different reactivity and applications.
5-(Difluoromethoxy)-8-nitroquinoline: Similar structure but different positioning of functional groups, affecting its chemical behavior.
The presence of both difluoromethoxy and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.
Biological Activity
8-(Difluoromethoxy)-5-nitroquinoline is a derivative of quinoline known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
The synthesis of this compound involves the introduction of a difluoromethoxy group at the 8-position of the quinoline ring, along with a nitro group at the 5-position. This modification enhances the compound's lipophilicity and biological activity. Recent studies have demonstrated that structural modifications in quinoline derivatives can significantly impact their pharmacological properties, including their interaction with biological targets .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. It has been shown to impair bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .
- Anticancer Properties : In vitro studies indicate that this compound inhibits tumor progression by targeting specific enzymes involved in cancer cell invasion and metastasis. For instance, it has been reported to inhibit cathepsin B activity, which is crucial for tumor cell invasion .
- Enzymatic Inhibition : The compound acts as a substrate for NQO1 (NAD(P)H:quinone oxidoreductase 1), suggesting that it may play a role in redox cycling and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various quinoline derivatives, this compound demonstrated potent activity against multiple strains of resistant bacteria, outperforming standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound revealed that it significantly reduced tumor cell invasion in vitro. The study utilized multicellular tumor spheroids as a model to assess the invasive growth potential, showing promising results for further development in cancer therapy .
Properties
IUPAC Name |
8-(difluoromethoxy)-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)6-2-1-5-13-9(6)8/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOODWFJTIJRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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